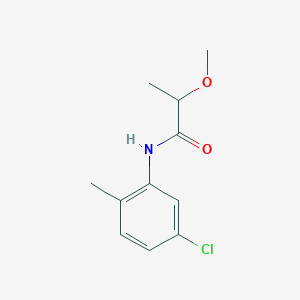
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide, also known as Mexiletine, is a class IB antiarrhythmic drug that is used to treat ventricular arrhythmias. It is a sodium channel blocker that works by reducing the influx of sodium ions into cardiac cells, thereby reducing the frequency and severity of abnormal heart rhythms.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide has been extensively studied for its antiarrhythmic properties and has been found to be effective in the treatment of various types of ventricular arrhythmias. It has also been studied for its potential use in the treatment of neuropathic pain, as it has been found to block voltage-gated sodium channels in sensory neurons. Additionally, N-(5-chloro-2-methylphenyl)-2-methoxypropanamide has been studied for its potential use in the treatment of myotonic dystrophy, a genetic disorder that affects muscle function.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide works by blocking voltage-gated sodium channels in cardiac cells, thereby reducing the influx of sodium ions into the cells. This reduces the depolarization of the cells and slows down the conduction of electrical impulses in the heart, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide has been found to have a number of biochemical and physiological effects, including reducing the excitability of cardiac cells, prolonging the refractory period of the heart, and reducing the amplitude and velocity of action potentials. It has also been found to reduce the sensitivity of voltage-gated sodium channels to activation, which can help to prevent the development of arrhythmias.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide has a number of advantages for use in lab experiments, including its well-established mechanism of action and its ability to selectively block voltage-gated sodium channels. However, it also has some limitations, including its potential to interact with other drugs and its potential to cause adverse effects in some individuals.
Future Directions
There are a number of potential future directions for research on N-(5-chloro-2-methylphenyl)-2-methoxypropanamide, including its use in the treatment of neuropathic pain, its potential use in the treatment of myotonic dystrophy, and its potential use in combination with other drugs for the treatment of arrhythmias. Additionally, future research could focus on the development of new analogues of N-(5-chloro-2-methylphenyl)-2-methoxypropanamide that may have improved efficacy or reduced side effects.
Synthesis Methods
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide is synthesized by the reaction of 5-chloro-2-methylphenol with 2-methoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The yield of N-(5-chloro-2-methylphenyl)-2-methoxypropanamide is typically around 60-70%.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-7-4-5-9(12)6-10(7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHSHIRARCYXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

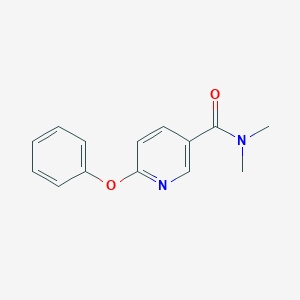
![1-ethyl-2,5-dimethyl-N-[2-(thiophene-2-carbonylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7527715.png)
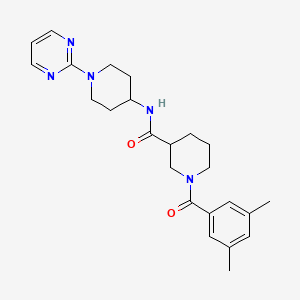
![(5-Chloro-2-hydroxyphenyl)-[1-(1,1-dioxothiolan-3-yl)pyrazol-4-yl]methanone](/img/structure/B7527721.png)
![6-pyrazol-1-yl-N-[[3-(pyrazol-1-ylmethyl)phenyl]methyl]pyrazin-2-amine](/img/structure/B7527726.png)
![N-[1-(3-methoxybenzoyl)piperidin-3-yl]acetamide](/img/structure/B7527734.png)
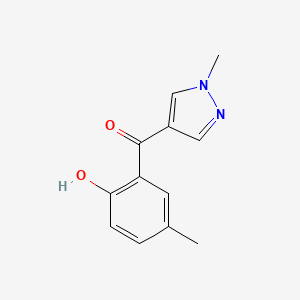

![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
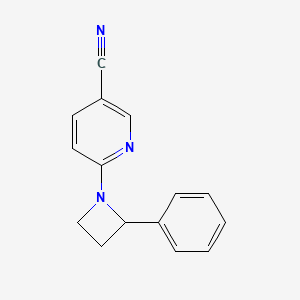
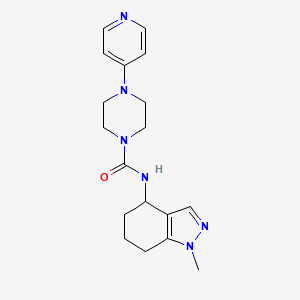
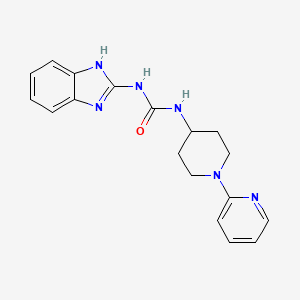
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B7527793.png)
![1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)